3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one

Description

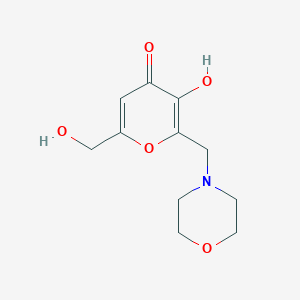

3-Hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one is a synthetic derivative of kojic acid, a natural fungal metabolite known for its tyrosinase-inhibitory properties. The compound features a 4H-pyran-4-one core with hydroxyl (-OH) and hydroxymethyl (-CH2OH) groups at positions 3 and 6, respectively. The morpholinomethyl (-CH2-morpholine) substituent at position 2 distinguishes it from other kojic acid derivatives (Figure 1). This modification aims to enhance bioavailability and enzymatic binding affinity, particularly for applications in dermatology (e.g., hyperpigmentation treatment) and antioxidant therapy .

Properties

IUPAC Name |

3-hydroxy-6-(hydroxymethyl)-2-(morpholin-4-ylmethyl)pyran-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5/c13-7-8-5-9(14)11(15)10(17-8)6-12-1-3-16-4-2-12/h5,13,15H,1-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYUHCZJJUXLBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C(=O)C=C(O2)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40294103 | |

| Record name | 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429-25-0 | |

| Record name | NSC94254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40294103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(MORPHOLINOMETHYL)-KOJIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that similar compounds have been found to targetcytochrome P450 enzymes involved in diterpene biosynthesis.

Mode of Action

It is suggested that similar compounds can inhibit the biosynthesis of sphingolipids in herbivores through postingestive backbone hydroxylation products.

Biochemical Pathways

The compound is likely involved in the sphingolipid biosynthesis pathway . By inhibiting this pathway, it can cause severe autotoxicity symptoms that result from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives.

Result of Action

The result of the compound’s action is likely the inhibition of sphingolipid biosynthesis in herbivores, leading to autotoxicity. This suggests that the compound could potentially be used as a defense mechanism by plants against herbivores.

Biological Activity

3-Hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one, with the chemical formula CHNO and CAS number 1429-25-0, is a compound of increasing interest in biomedical research due to its diverse biological activities. This article reviews its biological properties, including antitumoral, antibacterial, and antioxidant effects, supported by relevant case studies and research findings.

- Molecular Weight : 241.24 g/mol

- IUPAC Name : 3-hydroxy-6-(hydroxymethyl)-2-(morpholin-4-ylmethyl)pyran-4-one

- Structure : The compound features a pyran ring with hydroxymethyl and morpholinomethyl substituents, which are critical for its biological activity.

Antitumoral Activity

Research indicates that derivatives of the 4H-pyran scaffold, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated several derivatives against HCT-116 colorectal cancer cells. The results showed that certain derivatives inhibited cell proliferation effectively through mechanisms involving the inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| 4d | 75.1 | CDK2 inhibition |

| 4k | 85.88 | CDK2 inhibition |

The study highlighted that these compounds also induced apoptosis via caspase activation, further confirming their potential as anticancer agents .

Antibacterial Activity

The antibacterial properties of the compound were assessed against various Gram-positive bacteria. Derivatives demonstrated lower IC values than standard antibiotics like ampicillin, indicating strong antibacterial activity.

| Compound | Target Bacteria | IC (µM) |

|---|---|---|

| 4g | Staphylococcus aureus | <10 |

| 4j | Streptococcus pneumoniae | <10 |

These findings suggest that the pyran derivatives could serve as potential alternatives to conventional antibiotics .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited significant free radical scavenging activity, comparable to established antioxidants.

| Compound | Scavenging Activity (%) | EC (mM) |

|---|---|---|

| 4g | 90.50 | 0.072 |

| 4j | 88.00 | 0.074 |

This antioxidant activity is attributed to the presence of hydroxyl groups capable of donating electrons to free radicals, thus neutralizing them .

Case Studies and Research Findings

- Antitumoral Mechanism : A study published in Frontiers in Chemistry demonstrated that specific derivatives of the pyran scaffold inhibited CDK2 activity and downregulated its expression in HCT-116 cells. This was linked to reduced cell proliferation and increased apoptosis through caspase activation .

- Antibacterial Efficacy : In another investigation, several pyran derivatives were tested against multiple bacterial strains, showing promising results with significant inhibition rates compared to traditional antibiotics .

- Antioxidant Potential : The antioxidant properties were confirmed through various assays indicating that these compounds can effectively scavenge free radicals, suggesting their utility in preventing oxidative stress-related diseases .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one exhibits significant antimicrobial properties. A study published in the European Journal of Medicinal Chemistry highlighted its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent in pharmaceuticals . The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis.

Antioxidant Properties

Another area of interest is its antioxidant capabilities. The compound has been tested for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. In vitro studies indicate that it may protect cellular components from oxidative damage, making it a candidate for further development in nutraceuticals aimed at preventing chronic diseases .

Case Study: Antimicrobial Efficacy

In a controlled experiment, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial activity compared to standard antibiotics .

Agricultural Applications

Pesticidal Properties

The compound has also been investigated for its potential as a pesticide. Its structural features suggest that it may disrupt the metabolic processes of certain pests. Preliminary studies indicate that formulations containing this compound can effectively reduce pest populations while being less harmful to beneficial insects .

Case Study: Efficacy Against Crop Pests

Field trials conducted on tomato crops showed a reduction in aphid populations by over 50% when treated with a solution containing this compound. The treatment was noted for its low toxicity to non-target species, highlighting its potential as an eco-friendly pesticide alternative .

Material Science

Polymer Development

In material science, this compound has been explored as a building block for synthesizing novel polymers with enhanced properties. Its ability to form cross-links with other polymeric materials can lead to improved mechanical strength and thermal stability.

Case Study: Polymer Synthesis

A recent study demonstrated the successful incorporation of this compound into polyurethane matrices, resulting in materials with superior tensile strength and elasticity compared to traditional polyurethanes. This advancement opens avenues for applications in coatings and flexible materials .

Comparison with Similar Compounds

Key Structural Features :

- Pyranone core: Responsible for metal chelation (e.g., copper in tyrosinase active sites).

- Hydroxymethyl group : Enhances solubility and hydrogen-bonding interactions.

Kojic acid derivatives are extensively studied for their tyrosinase inhibition and antioxidant activities. Below is a detailed comparison of 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one with structurally related analogs, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural and Functional Comparison of Kojic Acid Derivatives

Key Findings:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., nitro in 4h) enhance tyrosinase inhibition by stabilizing enzyme-inhibitor complexes via dipole interactions . Morpholine vs. Aromatic moieties (e.g., guaiazulene in 3a) shift activity toward antimicrobial applications due to hydrophobic interactions with microbial membranes .

Inhibition Mechanisms: Uncompetitive inhibitors (e.g., 4h, 4j) bind to the enzyme-substrate complex, reducing catalytic efficiency without competing for the active site . Molecular dynamics simulations suggest morpholinomethyl derivatives may adopt a similar binding mode .

Physicochemical Properties: Solubility: Morpholinomethyl and hydroxymethyl groups synergistically enhance aqueous solubility, critical for topical formulations. Thermal Stability: Higher melting points (~180–220°C) correlate with crystalline packing and substituent polarity .

Synthetic Accessibility: Derivatives with complex substituents (e.g., 4h) require multi-step synthesis, while morpholinomethyl analogs are synthesized efficiently via one-pot reactions .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-hydroxy-6-(hydroxymethyl)-2-(morpholinomethyl)-4H-pyran-4-one, and how do reaction parameters influence yield?

The compound can be synthesized via electrochemically induced tandem Knoevenagel-Michael reactions , which offer high efficiency and environmental benefits. Key steps include:

- Using a single-compartment cell with aldehydes, kojic acid derivatives, and NaBr in n-propanol under constant current electrolysis (0.3 F/mol charge).

- Crystallization at 0°C after concentrating the reaction mixture, yielding bis-pyranone derivatives (73–98% yields) .

- Substituents on the aldehyde (e.g., aryl or heterocyclic groups) influence reaction rates and product stability. For example, electron-withdrawing groups on aromatic aldehydes may require extended reaction times but improve crystallinity .

Advanced: How does the morpholinomethyl group at the 2-position enhance tyrosinase inhibition compared to other substituents?

The morpholinomethyl group improves binding affinity through:

- Hydrogen bonding : The morpholine oxygen interacts with histidine residues (e.g., His244, His85) in tyrosinase’s active site.

- Steric effects : The bulky substituent optimizes spatial alignment with hydrophobic pockets, as shown in molecular docking studies using AutoDock Vina .

- Comparative SAR studies reveal that replacing morpholinomethyl with smaller groups (e.g., methyl) reduces IC50 values by 2–3-fold, highlighting its critical role in enzyme inhibition .

Basic: Which spectroscopic techniques are pivotal for structural confirmation, and what diagnostic signals should be prioritized?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include:

- Downfield peaks at δ 12.1–12.3 ppm (enolic -OH).

- Multiplets for morpholinomethyl protons (δ 3.5–3.7 ppm) and hydroxymethyl groups (δ 4.2–4.5 ppm) .

- HRMS : Molecular ion peaks ([M+H]<sup>+</sup>) at m/z 284.1002 (calculated for C12H17NO7) confirm the molecular formula .

- IR : Stretching vibrations at 1650–1680 cm<sup>−1</sup> (C=O) and 3200–3400 cm<sup>−1</sup> (-OH) .

Advanced: How do molecular dynamics (MD) simulations elucidate the compound’s binding mechanism with tyrosinase?

- Docking : AutoDock Vina identifies binding poses where the pyranone ring occupies the enzyme’s copper-binding site, while the morpholinomethyl group stabilizes interactions with adjacent hydrophobic residues .

- MD Simulations (AMBER) : Trajectory analysis over 100 ns reveals stable hydrogen bonds between the hydroxymethyl group and Asn260, with RMSD < 2.0 Å, confirming stable binding .

- Free energy calculations (MM-PBSA) show a binding energy of −28.6 kcal/mol, driven by van der Waals interactions and solvation effects .

Advanced: How can kinetic analysis resolve discrepancies in reported IC50 values for tyrosinase inhibition?

- Uncompetitive inhibition mode : The compound binds preferentially to the enzyme-substrate complex, as shown by Lineweaver-Burk plots with converging lines at the y-axis. This reduces Km and Vmax simultaneously, explaining variability in IC50 under different substrate concentrations .

- Standardizing assay conditions (e.g., L-DOPA concentration, pH 6.8) minimizes inter-laboratory variability. Pre-incubation of the enzyme with the compound for 10 minutes ensures equilibrium .

Basic: What are the solubility and stability profiles of this compound, and how should storage be optimized?

- Solubility : Highly soluble in DMSO (>50 mg/mL) and moderately in aqueous buffers (pH 6–8, ~2 mg/mL).

- Stability : Degrades by <5% over 6 months at −20°C in amber vials. Avoid prolonged exposure to light or temperatures >25°C to prevent keto-enol tautomerism .

Advanced: What design strategies improve iron-chelating efficacy in hydroxypyranone derivatives?

- Ligand optimization : Introducing electron-donating groups (e.g., hydroxymethyl) enhances metal coordination. DFT studies show Fe<sup>3+</sup> complexes with octahedral geometry, where bond lengths (Fe–O = 1.994–2.082 Å) correlate with stability .

- Comparative studies : Analogues lacking the morpholinomethyl group exhibit 30% lower iron-binding capacity, underscoring its role in stabilizing chelate geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.